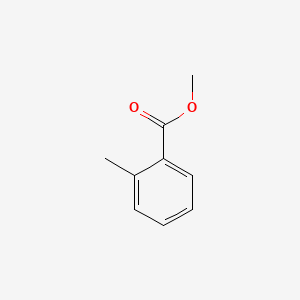Methyl o-toluate
CAS No.: 89-71-4
Cat. No.: VC2309006
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89-71-4 |
|---|---|
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | methyl 2-methylbenzoate |
| Standard InChI | InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 |
| Standard InChI Key | WVWZECQNFWFVFW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)OC |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC |
| Boiling Point | 215.0 °C |
Introduction
Chemical Identity and Structure
Molecular Identification
Methyl o-toluate is uniquely identified by its CAS number 89-71-4 and possesses the molecular formula C₉H₁₀O₂ with a molecular weight of 150.17 g/mol . This compound belongs to the chemical class of aromatic esters, specifically methylated benzoates. The structure features a benzoic acid methyl ester with a methyl group positioned at the ortho position relative to the ester functionality.
Synonyms and Alternative Names
The compound is known by several synonyms in chemical literature and commercial contexts:
Physical and Chemical Properties
Physical State and Appearance
At room temperature, methyl o-toluate exists as a clear, colorless liquid with a distinctive floral odor described as having ylang, orange flower, and grape notes . This aromatic profile contributes to its potential applications in fragrance chemistry.
Physical Properties
The compound exhibits notable physical characteristics that determine its behavior in various applications and processes. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Melting point | <-50 °C |
| Boiling point | 207-208 °C |
| Density | 1.073 g/mL at 25 °C |
| Vapor pressure | 12.9 Pa at 23°C |
| Refractive index | 1.518-1.52 |
| Flash point | 82 °C |
| LogP | 3 at 25°C |
| Water solubility | Not miscible or difficult to mix in water |
Source: Chemical properties data
Chemical Properties
Methyl o-toluate demonstrates chemical behavior characteristic of aromatic esters. The compound contains two key functional groups: an aromatic ring with a methyl substituent at the ortho position and a methyl ester group. This structural arrangement influences its reactivity patterns:
-
Ester hydrolysis: Under basic or acidic conditions, the ester group can undergo hydrolysis to form o-toluic acid and methanol.
-
Aromatic substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, with the methyl group acting as an ortho/para director.
-
Ester reduction: The compound can undergo reduction to form the corresponding alcohol derivatives under appropriate conditions .
Synthesis and Production Methods
Conventional Synthesis
The primary industrial route to methyl o-toluate involves the esterification of o-toluic acid with methanol in the presence of an acid catalyst. O-toluic acid itself is typically produced through the liquid-phase oxidation of o-xylene, which serves as the starting material in industrial processes .
Industrial Production Context
The manufacturing of related compounds such as o-toluic acid provides context for methyl o-toluate production. Industrial synthesis of o-toluic acid typically involves:
-
Liquid-phase oxidation of o-xylene using a molecular oxygen-containing gas
-
Utilization of heavy metal salts of organic acids (such as cobalt naphthenate, cobalt toluate, or manganese toluate) as catalysts
-
Reaction conditions of 100-260°C (preferably 100-220°C) and pressures of 0-30 kg/cm² G
This process generates a crude product that requires purification through distillation or other separation techniques to obtain high-purity materials.
Applications and Uses
Chemical Synthesis Applications
Methyl o-toluate serves as an important synthetic intermediate in organic chemistry. One documented application is its use in the preparation of 2-(azidomethyl)benzoic acid, which itself serves as a building block in pharmaceutical and fine chemical synthesis .
Comparative Reduction Studies
Research has explored the efficiency of reducing methyl o-toluate using different heterogeneous systems, indicating its role as a model compound for studying catalytic reduction processes . These studies contribute to understanding selective reduction methodologies applicable to similar aromatic esters.
Fragrance Chemistry
The compound's floral odor profile suggests potential applications in fragrance chemistry and perfumery, though specific commercial applications in this domain require further investigation .
Related Compounds and Derivatives
Structural Relatives
Methyl o-toluate is closely related to several compounds encountered in organic chemistry:
-
o-Toluic acid (2-methylbenzoic acid): The parent carboxylic acid from which methyl o-toluate is derived
-
o-Methylbenzoate: The conjugate base of o-toluic acid, which differs from methyl o-toluate in being an anion rather than an ester
-
o-Tolualdehyde: An intermediate in oxidation pathways from o-xylene to o-toluic acid
-
o-Methylbenzyl alcohol: A reduction product related to the o-toluic acid family
Reaction Products
In various industrial processes, methyl o-toluate may interact with compounds such as ammonia, potentially forming o-toluamide and other derivatives, as seen in related chemistry with o-methylbenzyl o-toluate :
o-Methylbenzyl o-toluate + Ammonia → o-Methylbenzyl alcohol + o-Toluamide
Analytical Identification
Spectroscopic Identification
Methyl o-toluate can be identified and characterized using various spectroscopic techniques:
-
Infrared spectroscopy: Characteristic bands for ester carbonyl (C=O) stretching and aromatic C-H stretching
-
Nuclear Magnetic Resonance (NMR): Distinctive signals for aromatic protons, methyl group at the ortho position, and methyl ester group
-
Mass spectrometry: Molecular ion peak at m/z 150 with fragmentation patterns consistent with aromatic esters
Chemical Identifiers
For database searching and regulatory purposes, methyl o-toluate is associated with specific chemical identifiers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume